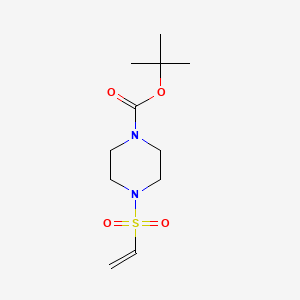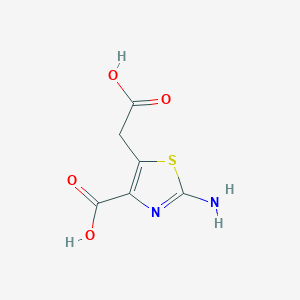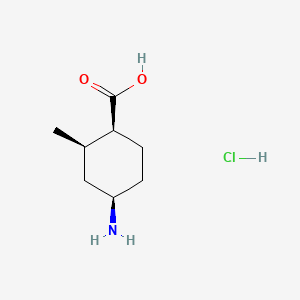
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate is an organic compound with the molecular formula C16H22N2O4. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(4-formylbenzamido)propyl)carbamate typically involves the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting benzoyl chloride with p-hydroxyaniline to produce (3-formyl-4-hydroxyphenyl)methanamine.
Introduction of the tert-Butyl Group: The intermediate is then reacted with tert-butyl chloroformate to introduce the tert-butyl group, resulting in the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It is used in studies to understand the interaction of carbamate derivatives with biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl (3-(4-formylbenzamido)propyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can also interact with active sites of enzymes, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (3-(4-fluorobenzamido)propyl)carbamate: Similar structure but with a fluorine atom instead of a formyl group.
Tert-butyl (3-benzamidopropyl)carbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Tert-butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate: Contains a hydroxymethyl group, which alters its reactivity and applications.
Uniqueness
Tert-butyl (3-(4-formylbenzamido)propyl)carbamate is unique due to the presence of the formyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules.
Propiedades
Fórmula molecular |
C16H22N2O4 |
|---|---|
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
tert-butyl N-[3-[(4-formylbenzoyl)amino]propyl]carbamate |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-4-9-17-14(20)13-7-5-12(11-19)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H,17,20)(H,18,21) |
Clave InChI |
OSNVFRMHOVCOIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)

![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)




![(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B13907377.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)

![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)

